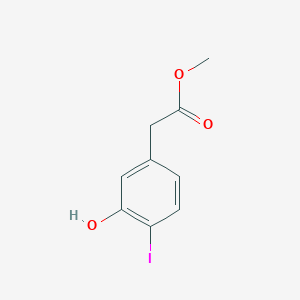

Methyl 2-(3-hydroxy-4-iodophenyl)acetate

Description

Contextualization within Halogenated Phenyl Acetate (B1210297) Chemistry

Halogenated phenyl acetates are a class of compounds that have found extensive use in medicinal chemistry and materials science. The introduction of a halogen atom into the phenyl acetate scaffold can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. These modifications can, in turn, influence the compound's biological activity and reactivity. Phenylacetates, in general, are derivatives of phenylacetic acid and are included in various compounds, including a variety of acid forms, salts, esters, and amides that contain the benzeneacetic acid structure. drugbank.com

Methyl 2-(3-hydroxy-4-iodophenyl)acetate is a member of this class, featuring an iodine atom and a hydroxyl group on the phenyl ring. The presence of the bulky and polarizable iodine atom, along with the hydrogen-bonding capability of the hydroxyl group, sets this compound apart from simpler halogenated phenyl acetates. The interplay of these functional groups is expected to impart unique reactivity and biological properties to the molecule. Halogen-containing compounds are regularly reaching the pharmaceutical market, underlining the important role of halogens in the preparation of drugs for various diseases. nih.gov

Significance of the Iodinated Phenolic Moiety in Organic Synthesis and Chemical Biology

The iodinated phenolic moiety is a versatile functional group in organic chemistry. researchgate.net The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.gov This reactivity allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, making iodinated phenols valuable building blocks for the synthesis of complex organic molecules, including natural products and pharmaceuticals. mdpi.com

From a chemical biology perspective, the iodinated phenolic moiety can serve as a handle for the introduction of probes or labels into biological systems. The iodine atom can be replaced with a radiolabel, such as ¹²⁵I, for use in radioimaging studies. Furthermore, the phenolic hydroxyl group can participate in hydrogen bonding interactions with biological macromolecules, potentially influencing the compound's binding affinity and selectivity for specific targets. nih.gov The interaction of hydroxyl groups with the π-electrons of the benzene (B151609) ring gives these molecules the ability to form free radicals stabilized by delocalization, which can modify radical-mediated oxidation processes. nih.gov

Overview of Current Research Landscape and Gaps Pertaining to the Compound

The current research landscape for this compound appears to be in its nascent stages. While there is a wealth of information on related compounds, such as halogenated phenols and phenyl acetates, specific studies focusing on this particular molecule are limited. Much of the existing literature revolves around the synthesis and properties of similar structures, often in the context of developing new synthetic methodologies or exploring the structure-activity relationships of broader classes of compounds.

A significant gap in the current research is the lack of a thorough investigation into the biological activity of this compound. While its structural features suggest potential applications in areas such as anticancer or antimicrobial research, these hypotheses have yet to be systematically tested. Furthermore, a detailed exploration of its reactivity in various organic transformations is needed to fully exploit its potential as a synthetic building block.

Scope and Objectives of Academic Inquiry into this compound

Future academic inquiry into this compound should aim to address the existing gaps in our understanding of this compound. The primary objectives of such research should include:

The development of efficient and scalable synthetic routes to this compound and its derivatives.

A comprehensive evaluation of its biological activity across a range of therapeutic areas.

A detailed investigation of its reactivity in various chemical transformations, with a focus on developing new synthetic methodologies.

The exploration of its potential applications in materials science, for example, as a monomer for the synthesis of novel polymers.

By pursuing these objectives, the scientific community can unlock the full potential of this compound and pave the way for its use in a variety of applications.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 609772-18-1 |

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 292.07 g/mol |

Detailed Research Findings

While specific research on this compound is limited, studies on analogous compounds provide valuable insights. For instance, research on the iodination of phenols has demonstrated that the position of the iodine atom can be controlled through the choice of iodinating agent and reaction conditions. dtu.dkgoogle.com The presence of a hydroxyl group often directs iodination to the ortho and para positions. dtu.dk

Furthermore, studies on halogenated phenyl acetates have shown that the nature of the halogen atom can significantly impact the compound's biological activity. nih.gov For example, in a series of progesterone (B1679170) receptor antagonists, the position of a fluorine atom on the phenyl acetate moiety was found to be crucial for high binding activity. nih.gov This suggests that the specific substitution pattern of this compound is likely to be a key determinant of its biological properties.

Synthetic Routes to this compound Explored

The synthesis of this compound, a substituted phenylacetate (B1230308) derivative, can be achieved through various chemical strategies. These methodologies primarily involve building the molecule from simpler precursors or employing direct, optimized routes to enhance efficiency. This article details several key synthetic approaches, focusing on precursor-based methods and modern direct synthesis techniques.

Properties

Molecular Formula |

C9H9IO3 |

|---|---|

Molecular Weight |

292.07 g/mol |

IUPAC Name |

methyl 2-(3-hydroxy-4-iodophenyl)acetate |

InChI |

InChI=1S/C9H9IO3/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,11H,5H2,1H3 |

InChI Key |

DDNHLHGFVDHANG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)I)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 3 Hydroxy 4 Iodophenyl Acetate

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in Methyl 2-(3-hydroxy-4-iodophenyl)acetate is a versatile functional group that can undergo a variety of reactions, including etherification, esterification, and coupling reactions.

Etherification and Esterification Reactions

The nucleophilic nature of the phenolic oxygen allows for the formation of ethers and esters.

Etherification: The synthesis of diaryl ethers can be achieved through Ullmann-type coupling reactions. nih.govresearchgate.net These copper-catalyzed reactions typically involve the coupling of a phenol (B47542) with an aryl halide in the presence of a base. researchgate.net For this compound, this would involve reaction with an aryl halide in the presence of a copper catalyst and a suitable base. The reactivity in Ullmann etherification is influenced by the nature of the aryl halide, with aryl iodides generally showing the highest reactivity. mdpi.com A variety of substituted phenols and aryl halides can be used in these reactions. mdpi.com

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Substituted Aryl Iodides | Nano-CuO (10 mol%) | Cs2CO3 | DMSO | 110 | Moderate to Good |

| Substituted Aryl Bromides | Nano-CuO (10 mol%) | KOH | DMSO | 110 | Moderate to Good |

Esterification: The phenolic hydroxyl group can be readily converted to an ester through reaction with various acylating agents. A general method for the esterification of flavonoids with a similar 3-hydroxy functionality involves the use of different chemical reagents such as acid chlorides or anhydrides in the presence of a base like potassium carbonate in a suitable solvent like acetone (B3395972) or DMF. nih.gov This method can be adapted for the esterification of this compound.

| Acylating Agent | Base | Solvent |

| Methyl iodide | K2CO3 | Acetone or DMF |

| Allyl bromide | K2CO3 | Acetone or DMF |

| Benzyl chloride | K2CO3 | Acetone or DMF |

| Chloroacetyl chloride | K2CO3 | Acetone or DMF |

| Phthalic anhydride (B1165640) | K2CO3 | Acetone or DMF |

| Cinnamoyl chloride | K2CO3 | Acetone or DMF |

Coupling Reactions Involving Phenolic Hydroxyls

The Ullmann condensation is a classic method for forming aryl-oxygen bonds. nih.gov This copper-mediated reaction can be used to couple phenols with aryl halides. mdpi.comnih.gov Modern protocols often utilize catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions. nih.gov For instance, the coupling of sterically hindered phenols with aryl iodides can be achieved using picolinic acid as a ligand. nih.gov

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a prime site for various transition metal-catalyzed cross-coupling reactions, nucleophilic substitution, and elimination reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orglibretexts.org The aryl iodide of this compound can readily participate in Suzuki coupling with various boronic acids in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly efficient for the formation of C(sp2)-C(sp) bonds. libretexts.org The aryl iodide of this compound can be coupled with various terminal alkynes under mild conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org

| Coupling Partner | Catalyst System | Base | Solvent |

| Terminal Alkyne | Pd(PPh3)2Cl2 / CuI | Amine Base (e.g., Et3N) | Various |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The aryl iodide of this compound can undergo Heck coupling with a variety of alkenes. wikipedia.orgnih.gov The reaction typically requires a palladium catalyst and a base. wikipedia.org An interesting variation is the ortho-Heck reaction that can occur under Catellani conditions. nih.gov

| Coupling Partner | Catalyst | Base |

| Alkene | Pd(OAc)2 | K2CO3, KOtBu, NEt3 |

Nucleophilic Displacement and Reductive Dehalogenation

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are generally unreactive towards nucleophilic substitution. uomustansiriyah.edu.iqwikipedia.org However, substitution can occur under harsh conditions or if the aromatic ring is activated by strongly electron-withdrawing groups at the ortho or para positions. uomustansiriyah.edu.iqwikipedia.orgchemistrysteps.comlibretexts.org The mechanism typically proceeds through an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Without such activating groups, as in the case of this compound, nucleophilic displacement of the iodide is challenging and would likely require very strong nucleophiles or specific catalytic systems. chemistrysteps.com

Reductive Dehalogenation: The carbon-iodine bond can be cleaved through reductive dehalogenation. researchgate.net This can be achieved using various methods, including palladium-catalyzed reactions with a hydrogen source. researchgate.netnih.gov The reactivity for reductive cleavage of aryl halides generally follows the trend I > Br > Cl. nih.gov Palladium on carbon (Pd/C) is a common catalyst for this transformation. chemrxiv.org

| Method | Catalyst | Hydrogen Source |

| Catalytic Transfer Hydrogenation | Palladium Acetate (B1210297) / Triphenylphosphine | Alcohols |

| Catalytic Hydrogenation | Pd/C | H2 gas |

| Homogenous Catalysis | Pd(dppf)Cl2 | Alcohols |

Aryne Formation and Related Transformations

The aryl iodide in this compound, being ortho to a hydrogen atom, can potentially serve as a precursor for the formation of a highly reactive benzyne (B1209423) intermediate. wikipedia.org This is typically achieved by treatment with a very strong base, which induces an elimination-addition mechanism. uomustansiriyah.edu.iq The generation of arynes from aryl halides often requires strong bases like sodium amide or organolithium reagents. tcichemicals.comwiley-vch.de Once formed, the aryne can be trapped by various nucleophiles or undergo cycloaddition reactions. wikipedia.orgresearchgate.net

| Method | Base | Trapping Agent |

| Dehydrohalogenation | Strong Base (e.g., NaNH2, n-BuLi) | Nucleophiles, Dienes |

Ester Reactivity and Transformations

The ester functional group in this compound is a primary site for chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-hydroxy-4-iodophenyl)acetic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the reaction proceeds via a reversible mechanism. The carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, followed by proton transfer and elimination of methanol (B129727) to yield the carboxylic acid. libretexts.org The general mechanism is depicted below:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water.

Proton transfer to the methoxy (B1213986) group.

Elimination of methanol.

Deprotonation to form the carboxylic acid.

Base-Promoted Hydrolysis (Saponification) : This is an irreversible process using a base such as sodium hydroxide (B78521) (NaOH). youtube.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid. youtube.com The general steps are:

Nucleophilic attack by hydroxide ion.

Formation of a tetrahedral intermediate.

Elimination of methoxide ion.

Deprotonation of the carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org The equilibrium can be driven towards the product by using a large excess of the new alcohol or by removing the methanol as it is formed. wikipedia.org

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Base-Catalyzed Transesterification : An alkoxide, corresponding to the new alcohol, acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com

A hypothetical transesterification reaction is shown in the table below:

| Reactant Alcohol | Catalyst | Expected Product |

| Ethanol | H⁺ or EtO⁻ | Ethyl 2-(3-hydroxy-4-iodophenyl)acetate |

| Propanol | H⁺ or PrO⁻ | Propyl 2-(3-hydroxy-4-iodophenyl)acetate |

| Isopropanol | H⁺ or i-PrO⁻ | Isopropyl 2-(3-hydroxy-4-iodophenyl)acetate |

The ester group can be reduced to a primary alcohol, 2-(3-hydroxy-4-iodophenyl)ethanol. Powerful reducing agents are typically required for this transformation.

Reduction with Lithium Aluminum Hydride (LiAlH₄) : LiAlH₄ is a strong reducing agent capable of reducing esters to primary alcohols. chemistrysteps.comlibretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon. This is followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. youtube.com Due to the high reactivity of LiAlH₄, the reaction is typically carried out in an anhydrous ether solvent. docbrown.info

Reduction with Sodium Borohydride (B1222165) (NaBH₄) : Sodium borohydride is a milder reducing agent and is generally not reactive enough to reduce esters. libretexts.orgyoutube.com Therefore, it is not expected to effectively reduce this compound to the corresponding alcohol under standard conditions.

The expected reduction reaction is summarized below:

| Reducing Agent | Solvent | Product |

| LiAlH₄ | Diethyl ether or THF | 2-(3-hydroxy-4-iodophenyl)ethanol |

| NaBH₄ | Methanol or Ethanol | No significant reaction |

Investigations into Reaction Mechanisms

Detailed mechanistic investigations for reactions involving this compound are not available. However, the general principles of physical organic chemistry and computational chemistry can be applied to predict and understand the reaction mechanisms.

Acid-Catalyzed Ester Hydrolysis : The rate-determining step is typically the nucleophilic attack of water on the protonated carbonyl carbon. libretexts.org

Base-Promoted Ester Hydrolysis : The initial nucleophilic attack of the hydroxide ion on the carbonyl carbon is generally the rate-determining step. youtube.com

Reduction with LiAlH₄ : The initial hydride attack on the ester carbonyl is likely the rate-determining step.

Kinetic studies, such as monitoring the reaction progress over time under different reactant concentrations, would be necessary to experimentally determine the rate law and thus infer the rate-determining step for reactions involving this compound.

Intermediates : In the context of the discussed reactions, the key intermediate is the tetrahedral intermediate . This species is formed when the nucleophile (water, alcohol, hydroxide, or hydride) adds to the carbonyl carbon of the ester, changing its hybridization from sp² to sp³. wikipedia.orgcanada.ca For the reduction with LiAlH₄, an aldehyde is also a transient intermediate.

Transition States : Transition states are high-energy, transient species that cannot be isolated. For each step in a reaction mechanism, there is a corresponding transition state. For instance, in the nucleophilic attack on the carbonyl carbon, the transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the carbonyl π-bond. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for calculating the structures and energies of these transition states and intermediates, thereby providing a detailed picture of the reaction pathway. mdpi.commdpi.com

Derivatization and Analogue Synthesis of Methyl 2 3 Hydroxy 4 Iodophenyl Acetate

Synthesis of Analogues with Modified Aromatic Substituents

The identity and position of the halogen on the phenyl ring can significantly influence the molecule's physicochemical properties. Standard methods of halogenation can be employed to synthesize analogues with different halogens (F, Cl, Br) or with the halogen at a different position. For instance, direct electrophilic halogenation of the parent 3-hydroxyphenylacetic acid methyl ester could lead to a mixture of isomers, with the regioselectivity being directed by the activating hydroxyl group and the deactivating, ortho-para directing acetate (B1210297) side chain.

Table 1: Hypothetical Halogenated Analogues and Synthetic Approaches

| Compound Name | Halogen | Position | Potential Synthetic Approach |

|---|---|---|---|

| Methyl 2-(3-hydroxy-4-chlorophenyl)acetate | Cl | 4 | Chlorination of 3-hydroxyphenylacetic acid methyl ester with a mild chlorinating agent. |

| Methyl 2-(3-hydroxy-4-bromophenyl)acetate | Br | 4 | Bromination using N-bromosuccinimide. |

The synthesis of compounds like 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) from resorcinol (B1680541) demonstrates a viable route for introducing iodine at specific positions on a dihydroxylated benzene (B151609) ring, which could be adapted for the synthesis of positional isomers of the title compound. researchgate.netmdpi.com

The aromatic ring can be further functionalized by introducing a variety of substituents in place of the iodine atom or at other available positions. The iodine atom serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions.

Alkyl and Alkoxy Groups: Suzuki-Miyaura or Stille coupling reactions can be employed to introduce alkyl or aryl groups at the 4-position by reacting Methyl 2-(3-hydroxy-4-iodophenyl)acetate with the corresponding boronic acids/esters or organostannanes. nih.gov The hydroxyl group can be converted to an alkoxy group via Williamson ether synthesis, reacting the parent compound with an alkyl halide in the presence of a base.

Amine Groups: Buchwald-Hartwig amination provides a powerful tool for the introduction of primary or secondary amine groups at the 4-position, using a palladium or copper catalyst.

Table 2: Synthesis of Aromatic Ring-Substituted Analogues

| Target Analogue | Reagents and Conditions | Reaction Type |

|---|---|---|

| Methyl 2-(3-hydroxy-4-methylphenyl)acetate | Methylboronic acid, Pd catalyst, base | Suzuki-Miyaura Coupling |

| Methyl 2-(3-methoxy-4-iodophenyl)acetate | Methyl iodide, K2CO3 | Williamson Ether Synthesis |

Variations of the Acetate Side Chain

Modification of the acetate side chain is another key strategy for structural diversification, impacting the molecule's acidity, polarity, and steric profile.

The acetate side chain can be extended by one or more carbon atoms through various homologation procedures. For example, the Arndt-Eistert reaction, involving the conversion of the corresponding carboxylic acid (obtained by hydrolysis of the methyl ester) to an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement, would yield the methyl ester of 3-(3-hydroxy-4-iodophenyl)propanoic acid.

The methyl ester of the acetate side chain can be readily converted into a variety of other carboxylic acid derivatives.

Amides: Reaction of the methyl ester with ammonia (B1221849) or primary/secondary amines can yield the corresponding primary, secondary, or tertiary amides. This transformation can also be achieved by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine using a coupling agent like DCC.

Other Esters: Transesterification with different alcohols under acidic or basic conditions can produce a range of esters with varying alkyl or aryl groups.

Nitriles: The carboxylic acid can be converted to the primary amide, which can then be dehydrated to the corresponding nitrile, 2-(3-hydroxy-4-iodophenyl)acetonitrile.

Table 3: Derivatives of the Acetate Side Chain

| Derivative | Synthetic Precursor | Key Reagents |

|---|---|---|

| 2-(3-hydroxy-4-iodophenyl)acetic acid | This compound | NaOH or LiOH (hydrolysis) |

| 2-(3-hydroxy-4-iodophenyl)acetamide | 2-(3-hydroxy-4-iodophenyl)acetic acid | SOCl2, then NH3 |

| Ethyl 2-(3-hydroxy-4-iodophenyl)acetate | This compound | Ethanol, H2SO4 (catalyst) |

The synthesis of new phenylacetic acid derivatives often involves a multi-step process where the side chain is modified to create compounds with potentially valuable biological activities. mdpi.com

Incorporation into Complex Molecular Architectures

The strategic incorporation of this compound into larger, more complex molecular frameworks is primarily driven by the reactivity of its aryl iodide component. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, allowing the compound to be linked to other molecular fragments to build sophisticated structures. The presence of the hydroxyl and ester groups provides secondary sites for modification, offering the potential for orthogonal functionalization where each site can be reacted independently under specific conditions. mit.edunih.gov

Hybrid molecule design involves the covalent linking of two or more distinct pharmacophores to create a single molecular entity with a potentially synergistic or multi-target biological profile. This compound is a well-suited precursor for this strategy due to the robust and versatile nature of the Suzuki-Miyaura coupling reaction. mdpi.comnih.gov

The aryl iodide functionality can readily react with a wide range of aryl or heteroaryl boronic acids in the presence of a palladium catalyst. researchgate.netmdpi.com This allows for the direct attachment of another bioactive scaffold to the phenyl ring of the acetate derivative. The reaction conditions for Suzuki-Miyaura coupling are generally mild and tolerant of various functional groups, making it possible to couple complex and sensitive molecules without the need for extensive protecting group strategies. nih.gov

Following the construction of the core bi-aryl system, the hydroxyl and ester groups can be further elaborated. The phenolic hydroxyl can be alkylated or acylated to introduce another element of diversity, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This resulting acid serves as a versatile handle for forming amide or ester linkages with other molecules, such as amino acids, peptides, or other amine- or alcohol-containing drugs.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions for Hybrid Molecule Synthesis This table presents hypothetical reaction examples based on established Suzuki-Miyaura coupling principles.

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Resulting Hybrid Core Structure |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl 2-(4-biphenyl-3-ol)acetate |

| 4-Formylphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Methyl 2-(4'-formyl-4-biphenyl-3-ol)acetate |

| Pyridine-3-boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Methyl 2-(3-hydroxy-4-(pyridin-3-yl)phenyl)acetate |

| N-Boc-pyrazole-4-boronic acid | Pd(OAc)₂, XPhos, Na₂CO₃ | Methyl 2-(4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-3-hydroxyphenyl)acetate |

Scaffold Decoration Strategies

In drug discovery, scaffold decoration is a key strategy for exploring a compound's structure-activity relationship (SAR). This involves modifying a central molecular core, or "scaffold," with a variety of chemical substituents, or "decorations." nih.govnih.gov this compound can function as a versatile decoration reagent, providing a hydroxyphenyl-acetate motif for attachment to a larger scaffold.

For example, a complex molecular scaffold containing a boronic acid or boronate ester functional group can be "decorated" by coupling it with this compound via a Suzuki-Miyaura reaction. This appends the (3-hydroxy-4-carboxymethyl)phenyl group to the core scaffold in a single, efficient step. The utility of such building blocks is critical for rapidly generating libraries of analogues for biological screening. csmres.co.ukrsc.org

Conversely, the molecule itself can serve as a simple scaffold for decoration. The iodo and hydroxyl positions represent two distinct points for chemical diversification. The iodo position can be functionalized using a variety of palladium-catalyzed reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig amination), while the hydroxyl group can be modified through etherification or esterification. This dual reactivity allows for the systematic exploration of the chemical space around the phenylacetate (B1230308) core.

Table 2: Hypothetical Scaffold Decoration Strategy This table illustrates a two-step decoration of a generic scaffold with this compound.

| Step | Reaction Type | Reactants | Product |

| 1. Coupling | Suzuki-Miyaura Reaction | Scaffold-B(OH)₂ + this compound | Scaffold-(C₆H₃(OH)CH₂CO₂Me) |

| 2. Derivatization | Williamson Ether Synthesis | Product from Step 1 + R-Br (e.g., Benzyl bromide) | Scaffold-(C₆H₃(OCH₂Ph)CH₂CO₂Me) |

Synthesis of Functionalized Probes and Conjugates for Chemical Biology

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. nih.govscispace.com this compound serves as a suitable starting point for the synthesis of such probes due to its multiple handles for attaching reporter tags, affinity labels, or linkers for bioconjugation. burleylabs.co.uk

The ester group is a particularly useful feature. Through simple hydrolysis, it can be converted to a carboxylic acid. This acid can then be activated and coupled to an amine-containing molecule using standard peptide coupling reagents (e.g., EDC, HATU). This strategy allows for the conjugation of:

Fluorophores: (e.g., fluorescein, rhodamine) for creating fluorescent probes used in cellular imaging.

Affinity Tags: (e.g., biotin) for use in pull-down assays to identify protein binding partners.

Linkers: For attachment to solid supports for affinity chromatography or for conjugation to larger biomolecules like proteins.

The aryl iodide itself is a precursor for radiolabeling. Radioiodination can be achieved by replacing the stable iodine atom with a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I. This can be accomplished through methods like halogen exchange or by starting from a corresponding boronic acid precursor and reacting it with a labeled sodium iodide source. nih.gov The resulting radiolabeled probes are invaluable tools for quantitative binding assays and in vivo imaging techniques like SPECT or PET.

Furthermore, the iodo group can be used to install bioorthogonal handles. For instance, a Sonogashira coupling with a terminal alkyne (e.g., trimethylsilylacetylene (B32187) followed by deprotection) would install an alkyne group. This alkyne can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry") for specific labeling within a complex biological environment. nih.gov

Table 3: Potential Modifications for Chemical Probe and Conjugate Synthesis This table outlines hypothetical pathways to functionalized probes based on the compound's reactive sites.

| Functional Group Used | Modification Reaction | Reagent/Tag Added | Resulting Probe/Conjugate Type |

| Methyl Ester (after hydrolysis) | Amide Coupling | Amine-functionalized Fluorophore | Fluorescent Probe |

| Methyl Ester (after hydrolysis) | Amide Coupling | Biotin-amine | Biotinylated Affinity Probe |

| Iodo Group | Radioiodine Exchange | Na¹²⁵I | Radioligand for Binding Assays |

| Iodo Group | Sonogashira Coupling | Ethynyltrimethylsilane, then K₂CO₃ | Alkyne-tagged for Bioorthogonal Ligation |

| Hydroxyl Group | Etherification | Propargyl Bromide | Alkyne-tagged for Bioorthogonal Ligation |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For "Methyl 2-(3-hydroxy-4-iodophenyl)acetate," DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. These calculations are performed in the gas phase to represent the molecule in an isolated state.

The process involves finding the minimum energy conformation on the potential energy surface. Frequency calculations are then typically performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. The resulting optimized geometry provides a foundational model for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-I | ~2.10 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| C=O (carbonyl) | ~1.21 Å | |

| C-O (ester) | ~1.34 Å | |

| Bond Angle | C-C-I | ~120° |

| C-C-O (hydroxyl) | ~118° | |

| Dihedral Angle | C-C-C-O (ester chain) | Variable (defines conformation) |

| Note: These are representative values based on typical DFT calculations for similar aromatic compounds and serve as an illustration. |

By mapping the energy changes associated with the rotation of key single bonds (e.g., the bond connecting the phenyl ring to the acetate (B1210297) group), DFT can be used to construct an energy landscape. This landscape reveals the energy barriers between different conformations and identifies the most stable rotamers.

Once the geometry is optimized, DFT can be employed to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting and verifying experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific mode of vibration, such as the stretching or bending of bonds. For "this compound," key predicted vibrational frequencies would include:

O-H stretch (hydroxyl group): ~3300-3500 cm⁻¹

C-H stretch (aromatic and aliphatic): ~2900-3100 cm⁻¹

C=O stretch (ester carbonyl): ~1730-1750 cm⁻¹

C-O stretch (ester): ~1200-1300 cm⁻¹

C-I stretch : ~500-600 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for predicting NMR chemical shifts (δ). Theoretical ¹H and ¹³C NMR spectra can be calculated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These predictions help in the assignment of signals in experimentally obtained spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Methylene (B1212753) CH₂ | ~3.6 | ~40 |

| Methyl CH₃ | ~3.7 | ~52 |

| Phenolic OH | Variable (depends on solvent) | - |

| Carbonyl C=O | - | ~172 |

| Aromatic C-OH | - | ~155 |

| Aromatic C-I | - | ~90 |

| Note: These are illustrative ranges. Actual values depend on the specific computational method and solvent effects. |

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides a static picture of the most stable conformation, "this compound" is a flexible molecule that exists as an ensemble of different conformations in solution.

Conformational Analysis involves systematically exploring the potential energy surface by rotating the molecule's single bonds. This helps identify all low-energy conformers and understand the energy barriers separating them. For this molecule, key rotations would be around the C(aryl)-CH₂ bond and the CH₂-C(O) bond.

Molecular Dynamics (MD) Simulations offer a dynamic view of molecular behavior over time. mdpi.commdpi.com In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the movements of all atoms are calculated over a series of very short time steps by solving Newton's equations of motion. rsc.orgresearchgate.net MD simulations can reveal:

The preferred conformations in a solvent environment.

The flexibility of different parts of the molecule.

The formation and breaking of intramolecular and intermolecular hydrogen bonds.

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can predict the reactivity of different sites within a molecule. By analyzing the electronic structure, one can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.

HOMO: Represents the ability to donate electrons. Regions with a high HOMO density are likely sites for electrophilic attack. In "this compound," the HOMO is likely localized on the electron-rich phenyl ring, particularly near the hydroxyl group.

LUMO: Represents the ability to accept electrons. Regions with a high LUMO density are susceptible to nucleophilic attack. The LUMO may be distributed over the carbonyl carbon of the ester group and the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles). For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be regions of negative potential, while the hydrogen of the hydroxyl group would be a region of positive potential.

These tools can be used to predict the most likely pathways for chemical reactions, such as substitution, oxidation, or hydrolysis, by identifying the most reactive sites and estimating the activation energies of potential transition states.

Quantitative Structure-Activity Relationship (QSAR) Modeling (based on in vitro data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov If a set of analogues of "this compound" were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. imist.maresearchgate.net

The process involves:

Data Collection: Gathering a dataset of molecules with their corresponding measured biological activities (e.g., IC₅₀ values). jcpjournal.org

Descriptor Calculation: For each molecule, a large number of numerical parameters, or "molecular descriptors," are calculated. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. imist.ma

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

A successful QSAR model for analogues of this compound could identify the key structural features—such as the position and nature of substituents on the phenyl ring—that are crucial for its biological activity. This information can then guide the design of new, more potent compounds.

Ligand-Protein Docking and Interaction Modeling for Analogues

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). researchgate.netmeilerlab.org If "this compound" or its analogues are thought to exert a biological effect by binding to a specific protein, docking can provide valuable insights into this interaction. mdpi.com

The docking process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (the phenylacetate (B1230308) analogue) and the protein target.

Sampling: The docking algorithm systematically explores many possible conformations and orientations of the ligand within the protein's binding site.

Scoring: Each generated pose is evaluated using a "scoring function," which estimates the binding free energy. The pose with the best score is considered the most likely binding mode.

Docking studies can reveal:

The specific amino acid residues in the protein that interact with the ligand.

The types of interactions involved, such as hydrogen bonds (e.g., with the hydroxyl or carbonyl group), hydrophobic interactions (with the phenyl ring), or halogen bonds (with the iodine atom).

A predicted binding affinity, which can be used to rank different analogues and prioritize them for synthesis and testing.

For phenylacetic acid derivatives, docking studies can help elucidate binding modes with various biological targets, suggesting how substitutions on the phenyl ring might enhance or diminish binding to a particular protein. researchgate.netnih.govnih.gov

Biochemical Interactions and Mechanisms in Vitro

Enzymatic Biotransformation and Metabolism Studies (In Vitro)

Comprehensive searches of scientific databases did not yield any specific studies on the in vitro enzymatic biotransformation and metabolism of Methyl 2-(3-hydroxy-4-iodophenyl)acetate. While general methodologies for studying drug metabolism are well-established, data pertaining to this specific compound is absent.

There is currently no published research identifying the in vitro metabolites or elucidating the metabolic pathways of this compound. In typical in vitro metabolism studies, compounds are incubated with liver microsomes or hepatocytes, and the resulting metabolites are identified using techniques like mass spectrometry. researchgate.netnih.gov However, such an analysis has not been reported for this compound.

Specific information regarding the enzyme phenotyping of this compound is not available. Enzyme phenotyping studies are crucial to identify the specific cytochrome P450 (CYP450) isoforms responsible for a compound's metabolism. nih.govnih.govsolvobiotech.com This is often achieved through the use of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. wuxiapptec.comcriver.com Without such studies, the role of major drug-metabolizing enzymes like CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 in the biotransformation of this compound remains unknown. nih.govnih.gov

Receptor Binding and Ligand-Target Interactions (In Vitro)

There is a lack of publicly available data on the receptor binding and ligand-target interactions of this compound.

No studies were found that report the affinity or selectivity of this compound for any specific biological targets. Such profiling is essential to understand the compound's potential pharmacological effects and is typically conducted through radioligand binding assays or other biochemical assays against a panel of receptors, ion channels, and enzymes.

In the absence of identified biological targets, the molecular mechanism of ligand-receptor engagement for this compound has not been investigated. Understanding these mechanisms often involves techniques like X-ray crystallography or molecular dynamics simulations to characterize the interaction between the ligand and its binding site at an atomic level. mdpi.com

Modulation of Biochemical Pathways (In Vitro)

No research has been published detailing the effects of this compound on any biochemical pathways in vitro. Investigating such modulation would require cell-based assays to measure changes in signaling molecules, gene expression, or enzyme activity in response to the compound.

Enzyme Inhibition and Activation Studies (e.g., AChE, BChE for related compounds)

While direct studies on this compound concerning its specific inhibitory or activation effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not extensively documented in publicly available literature, the broader class of phenolic and phenylacetic acid derivatives has been a subject of investigation for cholinesterase inhibition. Cholinesterases are critical enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. mdpi.com Their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov

Phenolic compounds, in general, have been recognized for their potential to inhibit cholinesterases. The inhibitory activity is often influenced by the number and position of hydroxyl and methoxyl groups on the phenyl ring. nih.gov For instance, studies on various polyphenols have demonstrated that the presence of a phenylchroman backbone, as well as the substitution pattern of hydroxyl groups, can determine the effectiveness of AChE inhibition. nih.gov Caffeic acid, a phenolic compound, has shown notable inhibition against both AChE and BChE. mdpi.com

Furthermore, investigations into chlorinated phenols have indicated that the degree of halogenation can modulate the inhibitory potential against cholinesterases, although the observed effects were generally low to moderate. dergipark.org.tr The presence of an iodine atom in this compound introduces a bulky, lipophilic substituent, which could influence its interaction with the active site of cholinesterases. The specific impact of the 3-hydroxy and 4-iodo substitution pattern on the phenylacetate (B1230308) core in relation to AChE and BChE inhibition warrants direct experimental evaluation to determine its potency and selectivity.

Cellular Pathway Perturbations in Cell-Based Assays (in vitro)

Specific in vitro studies detailing the effects of this compound on cellular pathways are limited. However, the biological activities of structurally related phenylacetic acid derivatives have been explored. For example, certain phenylacetic acid derivatives have been developed as human peroxisome proliferator-activated receptor (hPPAR) agonists, indicating an interaction with nuclear receptor signaling pathways that regulate gene expression involved in metabolism and inflammation. nih.gov

A study on 4-iodophenylacetic acid, a structurally similar compound lacking the hydroxyl group and methyl ester, investigated its biodistribution and pharmacokinetics as a radiolabelled agent. researchgate.net While this study did not focus on cellular pathway perturbations, it underscores the interest in iodinated phenylacetic acid derivatives for biological applications. The introduction of a hydroxyl group, as seen in the subject compound, can significantly alter its biological properties, including its ability to interact with cellular targets and modulate signaling pathways.

The general class of phenolic compounds has been shown to induce a variety of cellular effects. For instance, some phenolic compounds are known to induce apoptosis in cancer cell lines. The structural features of these compounds, such as lipophilicity and molecular refractivity, play a crucial role in their apoptotic activity. It is plausible that this compound could exhibit effects on cell viability and signaling pathways, but dedicated cell-based assays are necessary to elucidate its specific cellular mechanisms of action.

Structure-Activity Relationship (SAR) Studies in Biochemical Contexts (based on in vitro data)

Due to the absence of specific in vitro data for this compound, a detailed structure-activity relationship (SAR) analysis is speculative and must be inferred from related classes of compounds. The key structural features of this molecule are the methyl phenylacetate core, a hydroxyl group at the 3-position, and an iodine atom at the 4-position of the phenyl ring.

Influence of the Phenylacetate Core: The phenylacetate scaffold is a common motif in various biologically active molecules. Its derivatives have been explored for a range of activities, including antifungal and antibacterial properties, as well as for targeting enzymes and receptors. mdpi.comnih.govresearchgate.net The ester and carboxylic acid functionalities can participate in hydrogen bonding and electrostatic interactions with biological targets.

Impact of the Hydroxyl Group: The hydroxyl group at the 3-position is expected to significantly influence the compound's polarity and its ability to act as a hydrogen bond donor and acceptor. In the context of enzyme inhibition, hydroxyl groups on a phenyl ring are often critical for binding to the active site. For cholinesterase inhibitors, the position and number of hydroxyl groups can dictate the inhibitory potency. nih.gov For example, in flavonoids, specific hydroxylation patterns are key determinants of AChE inhibition. nih.gov

Role of the Iodine Atom: The iodine atom at the 4-position is a large, lipophilic, and polarizable substituent. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute to ligand-protein binding affinity. The iodine atom could potentially form halogen bonds with electron-donating residues in a target protein's active site. In the case of cholinesterase inhibition by chlorinated phenols, the degree of halogenation was found to affect the inhibitory potential. dergipark.org.tr The specific contribution of the iodine atom in this compound to its biological activity would need to be evaluated by comparing its activity with non-iodinated and other halogenated analogs.

An illustrative, hypothetical SAR table based on related compound classes is presented below:

| Compound/Analog Class | R1 (Position 3) | R2 (Position 4) | Inferred Biochemical Activity | Reference |

| Methyl 2-(phenyl)acetate | H | H | Baseline activity | nih.gov |

| Methyl 2-(3-hydroxyphenyl)acetate | OH | H | Potential for increased polarity and hydrogen bonding | nih.gov |

| Methyl 2-(4-iodophenyl)acetate | H | I | Increased lipophilicity, potential for halogen bonding | researchgate.net |

| This compound | OH | I | Combines features of hydroxylation and iodination, potential for mixed interactions | N/A |

| Chlorinated Phenols | OH | Cl (various) | Low to moderate cholinesterase inhibition, dependent on chlorination pattern | dergipark.org.tr |

| Polyphenolic Compounds | OH (multiple) | H | Cholinesterase inhibition, influenced by number and position of OH groups | nih.gov |

Role in Chemical Biology Tool Development and Probe Applications

While this compound has not been explicitly developed as a chemical biology tool, its structure suggests potential applications in this area. The presence of an iodine atom makes it a candidate for the development of radiolabeled probes. Iodinated derivatives are frequently used in radioimmunoassays and imaging studies due to the availability of radioactive iodine isotopes (e.g., ¹²⁵I, ¹³¹I). nih.gov For example, radiolabeled 4-iodophenylacetic acid has been investigated for its biodistribution. researchgate.net

The phenylacetate scaffold can be modified to incorporate reporter tags, such as fluorophores or biotin, or reactive groups for covalent labeling of target proteins. Such modifications would enable its use in a variety of chemical biology applications, including target identification, validation, and imaging. The development of such probes would, however, first require the identification of a specific biological target and a clear understanding of the compound's mechanism of action.

The general utility of substituted phenylacetates in medicinal chemistry and as building blocks for more complex molecules further supports the potential for developing derivatives of this compound as chemical probes to investigate specific biological processes. mdpi.comresearchgate.net

Conclusion and Future Research Perspectives

Synthesis of Key Academic Findings

Direct academic findings on Methyl 2-(3-hydroxy-4-iodophenyl)acetate are limited. However, research on analogous structures, such as other iodinated phenolic compounds and substituted phenylacetates, provides a foundation for understanding its potential chemical nature and utility.

Iodinated Phenolic Compounds: These molecules are recognized as important building blocks in organic and pharmaceutical chemistry. The iodine atom is a versatile functional group, enabling various cross-coupling reactions (e.g., Suzuki, Stille) to form new carbon-carbon bonds. researchgate.net This makes iodinated phenols and their derivatives valuable intermediates in the synthesis of more complex molecules. Furthermore, the presence of iodine can influence the biological activity of a molecule, sometimes enhancing antibacterial or other therapeutic properties. researchgate.netscielo.org.mx

Substituted Phenylacetates: The phenylacetate (B1230308) scaffold is a common feature in biologically active compounds. For example, derivatives of 2-(4-hydroxyphenyl)acetate are explored for their antibacterial properties. google.com The synthesis of such compounds often involves reactions like the esterification of the corresponding phenylacetic acid. google.com The arrangement of substituents on the phenyl ring is crucial for the molecule's activity and properties.

Related Synthetic Methodologies: The synthesis of similar compounds, like 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), has been achieved through multi-step procedures starting from commercially available materials like resorcinol (B1680541). mdpi.com These syntheses often involve iodination of a phenol (B47542) ring, followed by functional group manipulation. mdpi.com Such established routes could potentially be adapted for the synthesis of this compound.

Unexplored Research Avenues and Methodological Challenges

The lack of specific research on this compound presents numerous unexplored avenues and inherent challenges.

Unexplored Research Avenues:

Novel Synthetic Routes: Developing an efficient, high-yield synthesis for this specific isomer remains a key objective. Exploring modern catalytic methods for regioselective iodination and esterification of a suitable precursor would be a valuable contribution.

Biological Screening: The compound has not been systematically screened for biological activity. Given that phenolic structures often exhibit antioxidant, antimicrobial, or anti-inflammatory properties, a comprehensive biological evaluation is warranted. mdpi.commdpi.comnih.gov The presence of iodine might confer unique activities compared to its non-iodinated counterparts.

Chemical Reactivity Profiling: A detailed study of its reactivity, particularly in metal-catalyzed cross-coupling reactions, would establish its utility as a synthetic intermediate. Understanding how the hydroxyl and acetate (B1210297) groups influence the reactivity of the C-I bond is crucial.

Methodological Challenges:

Regioselectivity: A primary challenge in the synthesis would be achieving the correct 3-hydroxy-4-iodo substitution pattern on the phenylacetic acid precursor. Iodination of 3-hydroxyphenylacetic acid could potentially yield a mixture of isomers, requiring careful optimization of reaction conditions and purification methods.

Characterization: Without existing literature data, the full spectroscopic characterization (NMR, IR, Mass Spectrometry) and physical property determination (melting point, solubility) would need to be established from the ground up.

Potential for Interdisciplinary Collaborations and Advancements in Chemical Research

The study of this compound offers significant potential for interdisciplinary work and could drive advancements in several areas of chemical research.

Medicinal Chemistry and Pharmacology: Collaboration between synthetic chemists and pharmacologists could lead to the discovery of novel therapeutic agents. If the compound shows interesting biological activity, further studies could explore its mechanism of action, structure-activity relationships (SAR), and potential as a drug lead.

Materials Science: Iodinated organic compounds can be precursors to novel materials. Collaborations with materials scientists could investigate its potential use in creating polymers, liquid crystals, or functional materials where the heavy iodine atom could impart useful properties like high refractive index or X-ray absorption.

Computational Chemistry: Theoretical studies could predict the compound's structural, electronic, and spectroscopic properties, guiding synthetic and experimental efforts. Computational docking studies could also predict potential biological targets, helping to focus experimental screening efforts.

Broader Implications for Fundamental Chemical and Biochemical Science

Investigating a relatively uncharacterized molecule like this compound holds broader implications for chemical and biochemical science.

Understanding Structure-Property Relationships: Each new, well-characterized compound adds to our fundamental understanding of how atomic and molecular structure dictates physical properties and chemical reactivity. Studying this specific substitution pattern would provide valuable data points for refining predictive models.

Expanding the Chemical Toolbox: Establishing the synthetic utility of this compound would add a new building block to the toolbox available to organic chemists for constructing complex target molecules in areas from pharmaceuticals to agrochemicals.

Probing Biochemical Pathways: If the molecule is found to have specific biological activity, it could be developed into a chemical probe to study particular enzymes or receptor sites. The iodine atom could be particularly useful for X-ray crystallography studies of protein-ligand complexes, helping to elucidate binding interactions.

Q & A

Synthesis and Optimization

Basic: What are the standard protocols for synthesizing Methyl 2-(3-hydroxy-4-iodophenyl)acetate? The synthesis typically involves:

Iodination : Electrophilic substitution on a phenolic precursor (e.g., 3-hydroxy-4-methylphenylacetic acid) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid .

Esterification : Reaction of the iodinated acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Advanced: How can reaction conditions be optimized to improve yield in the iodination step?

- Temperature Control : Maintain 0–5°C during iodination to minimize side reactions (e.g., di-iodination) .

- Catalyst Screening : Use Lewis acids like BF₃·Et₂O to enhance regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve iodine solubility and reaction homogeneity .

Structural Characterization

Basic: What spectroscopic methods confirm the structure of this compound?

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), hydroxy proton (δ 5.2–5.5 ppm), methyl ester (δ 3.6–3.8 ppm) .

- ¹³C NMR : Carbonyl (δ 170–175 ppm), aromatic carbons (δ 110–150 ppm) .

- MS : Molecular ion peak at m/z 306 (M⁺) and fragment ions (e.g., loss of –OCH₃) .

Advanced: How does X-ray crystallography with SHELX resolve stereochemical ambiguities?

- Data Collection : Use CuKα radiation (λ = 1.54184 Å) for high-resolution data .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding (e.g., O–H···O interactions) .

- Validation : PLATON checks for missed symmetry and twinning .

Reactivity and Stability

Basic: What are the common chemical reactions this compound undergoes?

- Ester Hydrolysis : Under basic conditions (NaOH/MeOH) to yield the carboxylic acid .

- Electrophilic Substitution : Iodine directs further substitution at the ortho position .

- Oxidation : Side-chain oxidation with KMnO₄ forms a ketone .

Advanced: How does the iodine substituent influence stability under acidic conditions compared to chloro analogs?

- Steric Effects : Iodine’s larger size reduces hydrolysis rates (vs. chloro) due to steric hindrance .

- Electronic Effects : Electron-withdrawing iodine destabilizes the ester carbonyl, increasing susceptibility to nucleophilic attack .

Biological Activity

Basic: What in vitro assays assess its biological activity?

- Enzyme Inhibition : Kinase assays (e.g., tyrosine kinase) using fluorescence polarization .

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against S. aureus and E. coli .

Advanced: How does iodine affect binding affinity to target enzymes compared to other halogens?

- Halogen Bonding : Iodine forms stronger X-bond interactions with protein backbone carbonyls (vs. Cl/Br), enhancing binding (ΔG ≈ −2.1 kcal/mol) .

- Docking Studies : AutoDock Vina simulations show iodine’s van der Waals radius improves fit in hydrophobic pockets .

Comparative Analysis with Structural Analogs

Basic: How does this compound compare structurally to non-iodinated analogs?

| Substituent | Hydrophobicity (LogP) | Melting Point (°C) |

|---|---|---|

| Iodo (target) | 2.8 | 145–148 |

| Chloro | 2.3 | 132–135 |

| Bromo | 2.5 | 138–140 |

| Data derived from analogs in . |

Advanced: What computational methods predict iodine’s impact on pharmacokinetics?

- QSAR Models : Use Molinspiration descriptors (e.g., polar surface area) to predict blood-brain barrier penetration .

- MD Simulations : GROMACS assesses iodine’s effect on membrane permeability (e.g., 20% increase vs. chloro) .

Data Contradictions in Halogen Effects

Advanced: Why do conflicting reports exist regarding iodine’s role in bioactivity?

- Study Design Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) alter IC₅₀ values .

- Solubility Artifacts : Iodinated analogs may precipitate in aqueous buffers, falsely reducing apparent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.